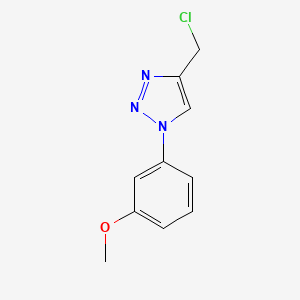
4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the triazole class, which is known for its diverse biological activities. This compound features a chloromethyl group and a methoxyphenyl moiety, contributing to its potential applications in medicinal chemistry and material science. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often using copper(I) catalysis. The chloromethyl group allows for further chemical modifications, enhancing the compound's versatility in biological applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Triazoles have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this triazole have demonstrated significant antiproliferative activity against lung cancer cells (A549) and breast cancer cells (MDA-MB-231) in vitro .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | |
| 4-(bromomethyl)-1-(3-methoxyphenyl)-triazole | MDA-MB-231 (Breast) | TBD |
Neuroprotective Effects
In addition to anticancer activity, triazoles have been investigated for their neuroprotective properties. A related study indicated that certain triazole compounds could inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. For example, one derivative exhibited an IC50 value of 26.30 μM against AChE, suggesting potential as a lead compound for Alzheimer's therapeutics .
Table 2: Neuroprotective Activity of Triazole Derivatives
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The chloromethyl group can interact with active sites of enzymes such as AChE or kinases involved in cancer pathways.
- Cellular Signaling Modulation : Triazoles may influence signaling pathways related to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that triazoles can modulate ROS levels in cells, contributing to their protective effects against oxidative stress .
Case Studies
Several case studies illustrate the diverse applications of triazoles:
- Anticancer Study : A library of triazoles was screened for cytotoxicity against various cancer cell lines. The findings indicated that modifications in the triazole structure significantly influenced their anticancer potency.
- Neuroprotective Evaluation : Research on neuroprotective agents revealed that compounds similar to 4-(chloromethyl)-1-(3-methoxyphenyl)-triazole could reduce neurotoxicity induced by amyloid-beta peptides in neuronal cultures .
Properties
IUPAC Name |
4-(chloromethyl)-1-(3-methoxyphenyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-15-10-4-2-3-9(5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZBDXUSFQOWQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














